molecular formula C25H28N4O4 B15018404 N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide

N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B15018404
M. Wt: 448.5 g/mol
InChI Key: DYSXGTXFIZNRKP-YZSQISJMSA-N
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Description

N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl group, a naphthalen-1-yloxy group, and an acetohydrazide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves multiple steps. One common method includes the condensation of 2-(naphthalen-1-yloxy)acetic acid hydrazide with an aldehyde derivative of 2-[butyl(ethyl)amino]-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may form hydrogen bonds with biological molecules, affecting their function. The overall effect depends on the specific biological context and the compound’s ability to reach its target.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenyl)acetohydrazide: Similar structure but with a phenyl group instead of a naphthalen-1-yloxy group.

    N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(pyridin-2-yloxy)acetohydrazide: Contains a pyridin-2-yloxy group instead of a naphthalen-1-yloxy group.

Uniqueness

N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is unique due to its combination of a nitrophenyl group and a naphthalen-1-yloxy group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C25H28N4O4/c1-3-5-15-28(4-2)23-14-13-21(29(31)32)16-20(23)17-26-27-25(30)18-33-24-12-8-10-19-9-6-7-11-22(19)24/h6-14,16-17H,3-5,15,18H2,1-2H3,(H,27,30)/b26-17+

InChI Key

DYSXGTXFIZNRKP-YZSQISJMSA-N

Isomeric SMILES

CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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